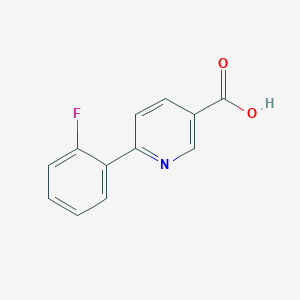

6-(2-Fluorophenyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJILCXGTKPCIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647030 | |

| Record name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-91-7 | |

| Record name | 6-(2-Fluorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505082-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(2-Fluorophenyl)nicotinic Acid: Properties, Synthesis, and Applications

Introduction

6-(2-Fluorophenyl)nicotinic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of compounds renowned for their diverse biological activities.[1][2] The strategic placement of a 2-fluorophenyl group on the pyridine ring introduces unique steric and electronic properties, making it a valuable scaffold for the development of novel therapeutic agents and functional molecules. The fluorine atom, in particular, can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, grounded in available data and predictive analysis based on structurally similar compounds. We will delve into its spectroscopic signature, logical synthetic pathways, inherent reactivity, and established applications, offering field-proven insights for researchers and drug development professionals.

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical research. The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | N/A (Standard Nomenclature) |

| CAS Number | 505082-91-7 | [3][4][5] |

| Molecular Formula | C₁₂H₈FNO₂ | [3][5] |

| Molecular Weight | 217.20 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder (Predicted) | Inferred from analogs[6] |

| Melting Point | >150 °C (Predicted) | Inferred from analogs[6][7] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. | Inferred from structure |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=N2)C(=O)O)F | N/A (Standard Representation) |

| InChI Key | N/A (Not readily available in searched sources) | N/A |

Note: Some physical properties, such as melting point and appearance, are not explicitly documented in readily available literature for this specific compound. The provided values are expert predictions based on closely related analogs like 6-Fluoronicotinic acid (MP 144-148 °C) and 6-Phenylnicotinic acid (MP >200 °C).[6][7][8]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for structure verification and purity assessment. While experimental spectra for this compound are not publicly available, a predictive analysis based on its structure and data from analogs like nicotinic acid allows for a reliable characterization profile.[9][10]

¹H NMR Spectroscopy (Predicted)

(Reference Solvent: DMSO-d₆)

-

Carboxylic Acid Proton (-COOH): A very broad singlet, expected > 13.0 ppm. This proton is acidic and its signal is often broad due to hydrogen exchange.

-

Aromatic Protons (Pyridine Ring):

-

H2': A doublet of doublets near 9.0 ppm. It is the most deshielded proton on the pyridine ring due to its position between the nitrogen atom and the carboxylic acid group.

-

H4': A doublet of doublets around 8.2-8.4 ppm.

-

H5': A doublet around 8.0-8.2 ppm.

-

-

Aromatic Protons (Fluorophenyl Ring): A complex multiplet pattern between 7.2-7.8 ppm, integrating to 4 protons. The fluorine atom will introduce complex splitting patterns (coupling).

¹³C NMR Spectroscopy (Predicted)

(Reference Solvent: DMSO-d₆)

-

Carbonyl Carbon (-COOH): Expected around 165-168 ppm.

-

Aromatic Carbons: Signals expected in the range of 120-160 ppm. The carbon attached to the fluorine atom (C2) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS):

-

Positive Mode [M+H]⁺: Expected at m/z 218.06.

-

Negative Mode [M-H]⁻: Expected at m/z 216.05.

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: A strong band typically found in the 1100-1250 cm⁻¹ region.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is key to its application as a versatile intermediate.

Retrosynthetic Analysis and Synthesis Pathway

The most logical approach to synthesizing this molecule is through a cross-coupling reaction, a cornerstone of modern organic synthesis. A Suzuki coupling reaction is a highly efficient method for forming the C-C bond between the pyridine and phenyl rings.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Suzuki Coupling and Hydrolysis

-

Ester Protection: The carboxylic acid of a starting material like 6-bromonicotinic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions.

-

Suzuki Coupling:

-

To a reaction vessel under an inert atmosphere (e.g., Argon), add the 6-bromonicotinate ester (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude ester intermediate via column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified ester in a suitable solvent like methanol or THF.

-

Add an aqueous solution of a strong base (e.g., NaOH or LiOH, 2-3 eq).

-

Stir at room temperature or with gentle heating until the reaction is complete.

-

Neutralize the reaction mixture with an acid (e.g., 1M HCl) to precipitate the final product, this compound.

-

Filter, wash the solid with cold water, and dry under vacuum to yield the pure product.

-

Chemical Reactivity

The molecule possesses two primary sites for chemical transformation, making it a versatile building block.

Caption: Key reactive sites on the this compound scaffold.

-

Carboxylic Acid Group: This is the most reactive functional group. It readily undergoes standard transformations such as esterification (with alcohols), amide bond formation (with amines, using coupling reagents like HATU or EDC), and reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

Pyridine Ring: The pyridine ring is electron-deficient and can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The presence of the fluorophenyl and carboxylic acid groups will direct incoming electrophiles.

Applications in Research and Drug Development

Nicotinic acid and its derivatives are established pharmacophores with applications ranging from treating vitamin deficiencies to managing hyperlipidemia.[1][2][11] The introduction of fluorinated phenyl groups has opened new avenues in medicinal chemistry.

-

Scaffold for Bioactive Molecules: this compound serves as a crucial intermediate for synthesizing more complex molecules. Its derivatives are explored for a wide range of therapeutic targets. For example, nicotinic acid derivatives have been investigated as potential anti-inflammatory, antibacterial, and anticancer agents.[12][13]

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. The functional handles on this molecule allow for the systematic elaboration of structures to target the ATP-binding sites of various kinases.

-

PET Imaging Agents: The fluorinated analog, 6-Fluoronicotinic acid, is a well-known precursor for creating prosthetic groups used in Positron Emission Tomography (PET) imaging.[6][14] These groups allow for the radiolabeling of biomolecules like peptides and proteins, enabling non-invasive visualization of metabolic processes in vivo.[6]

Safety and Handling

While a specific, detailed safety data sheet for this compound is not widely available, data from structurally similar compounds like 6-Fluoronicotinic acid and other irritated nicotinic acid derivatives provide a strong basis for handling precautions.[15][16]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a laboratory coat.

-

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible substances.

-

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and materials science. Its synthesis is achievable through robust and well-established synthetic methodologies like the Suzuki cross-coupling. The molecule's dual reactivity at the carboxylic acid and pyridine ring sites provides chemists with a versatile platform for generating diverse chemical libraries. While specific experimental data for this compound is sparse, a predictive analysis based on sound chemical principles and data from close analogs provides a solid foundation for its use in research and development. As with all chemicals, appropriate safety protocols should be strictly followed during its handling and use.

References

- ChemicalBook. (2025, July 26). 6-(2-Fluorophenyl)-nicotinic acid - Safety Data Sheet.

- Alchem Pharmtech. CAS 505082-91-7 | this compound.

- EvitaChem. Buy 2-Amino-6-(2-fluorophenyl)nicotinic acid (EVT-11936331).

- ChemicalBook. 505082-91-7(6-(2-Fluorophenyl)-nicotinic acid) Product Description.

- AK Scientific, Inc. 2-Amino-6-(2-fluorophenyl)nicotinic acid - Safety Data Sheet.

- PubChem. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819.

- Ossila. 6-Fluoronicotinic acid | CAS 403-45-2.

- Chemsrc. 6-Fluoronicotinic acid | CAS#:403-45-2.

- PubMed. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester.... J Med Chem.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - Nicotinic acid.

- PubChem. Nicotinic Acid | C6H5NO2 | CID 938.

- PubChem. 6-Phenylnicotinic acid | C12H9NO2 | CID 120118.

- MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.

- PubMed. (2024).

- Fisher Scientific. 6-Fluoronicotinic acid, 97%.

- ChemicalBook. 6-Fluoronicotinic acid | 403-45-2.

- ResearchGate. (2025). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.

- Wikipedia. Nicotinic acid.

- Google Patents. (2022). Preparation method of 6-fluoronicotinic acid.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488).

- Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid.

Sources

- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. 6-(2-Fluorophenyl)-nicotinic acid - Safety Data Sheet [chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 505082-91-7 CAS MSDS (6-(2-Fluorophenyl)-nicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. 6-Fluoronicotinic acid | CAS#:403-45-2 | Chemsrc [chemsrc.com]

- 8. 6-Phenylnicotinic acid | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 13. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-(2-Fluorophenyl)nicotinic acid molecular structure and analysis

An In-depth Technical Guide to 6-(2-Fluorophenyl)nicotinic Acid: Molecular Structure, Synthesis, and Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its molecular architecture, outline a robust synthetic pathway, and present a multi-technique analytical workflow for its structural confirmation and purity assessment. The methodologies described herein are grounded in established principles, reflecting field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Fluorinated Nicotinic Acid Scaffolds

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental scaffolds in pharmaceutical development, known for a wide range of biological activities, including anti-inflammatory and lipid-lowering effects[1]. The strategic introduction of a phenyl group and a fluorine atom, as in this compound, creates a molecule with tailored physicochemical properties. The fluorophenyl moiety can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets through specific fluorine-protein interactions. This makes the title compound a valuable precursor for creating novel active pharmaceutical ingredients (APIs) and molecular probes.[2]

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a pyridine ring functionalized with a carboxylic acid at the 3-position and a 2-fluorophenyl group at the 6-position. This arrangement dictates its chemical reactivity and three-dimensional conformation.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 505082-91-7 | [3] |

| Molecular Formula | C₁₂H₈FNO₂ | [3] |

| Molecular Weight | 217.20 g/mol | [3] |

| IUPAC Name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | - |

| Appearance | Typically a white to off-white solid |[2] (by analogy) |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability and functional group tolerance. This approach demonstrates expertise by selecting a powerful and versatile carbon-carbon bond-forming reaction.

Synthetic Workflow

The workflow involves coupling a halogenated nicotinic acid ester with a boronic acid, followed by ester hydrolysis to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials: Methyl 6-chloronicotinate, 2-Fluorophenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄), Toluene, Water.

-

Reaction Setup: To a flame-dried round-bottom flask, add methyl 6-chloronicotinate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene and water (10:1 ratio) via syringe.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Hydrolysis: Dissolve the crude ester in a methanol/water mixture (4:1). Add sodium hydroxide (3.0 eq) and stir at 50 °C for 4 hours.

-

Isolation: Remove methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether. Acidify the aqueous layer to pH ~4 with 1M HCl.

-

Purification: Collect the resulting precipitate by vacuum filtration. Recrystallize from an ethanol/water mixture to yield pure this compound.

Comprehensive Analytical Workflow

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound. This self-validating system ensures the highest degree of trustworthiness in the final product.

Caption: Integrated analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom.

Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[4]

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[4]

Expected Spectral Data: The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the fluorine atom. The pyridine protons will appear in the aromatic region, with characteristic coupling patterns. The 2-fluorophenyl protons will show additional splitting due to coupling with the ¹⁹F nucleus.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Position | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |

|---|---|---|---|

| H-2' (Pyridine) | ~9.1 | d | ~152 |

| H-4' (Pyridine) | ~8.4 | dd | ~140 |

| H-5' (Pyridine) | ~8.0 | d | ~122 |

| H-3 to H-6 (Phenyl) | 7.3 - 7.8 | m | 116 - 162 (with C-F coupling) |

| COOH | >13.0 | br s | ~166 |

Note: These are predicted values based on nicotinic acid[5][6] and fluorinated aromatics. Actual values may vary.

Mass Spectrometry (MS)

LC-MS analysis confirms the molecular weight and provides fragmentation data that supports the proposed structure. Electrospray ionization (ESI) in positive mode is ideal for this acidic, nitrogen-containing molecule.

Protocol: LC-MS Analysis

-

Prepare a stock solution of the compound in methanol (~1 mg/mL).

-

Dilute the stock to ~10 µg/mL with the initial mobile phase.

-

Inject onto an LC-MS system equipped with a C18 column and an ESI source.[7]

-

Use a mobile phase gradient of water and acetonitrile with 0.1% formic acid.[7][8]

-

Acquire full scan mass spectra in positive ion mode.

Expected Mass Data:

-

[M+H]⁺: The primary ion observed will correspond to the protonated molecule. For C₁₂H₈FNO₂, the expected m/z is 218.0612.

-

Fragmentation: A key fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylic acid group, a characteristic fragmentation for such compounds.

Caption: Primary fragmentation pathway in ESI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for determining the purity of the synthesized compound. A reversed-phase method provides excellent separation of the target compound from potential starting materials and byproducts.

Protocol: Purity Analysis by RP-HPLC

-

System: HPLC with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

Analysis: Calculate purity as the percentage of the main peak area relative to the total peak area.

Table 3: Typical HPLC Parameters

| Parameter | Setting |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA |

| Detection λ | 254 nm |

| Expected Retention Time | Dependent on exact gradient, but should be well-retained |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

Protocol: FTIR Analysis (KBr Pellet)

-

Mix a small amount of the sample (~1 mg) with dry potassium bromide (KBr) (~100 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the infrared spectrum from 4000 to 400 cm⁻¹.[4]

Table 4: Characteristic FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad band |

| C-H (Aromatic) | 3100 - 3000 | Sharp, medium intensity |

| C=O (Carboxylic Acid) | 1720 - 1680 | Strong, sharp absorption |

| C=C, C=N (Aromatic) | 1600 - 1450 | Multiple sharp bands |

| C-F (Aryl Fluoride) | 1250 - 1100 | Strong absorption |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This guide has detailed the structure, synthesis, and comprehensive analysis of this compound. By employing a robust synthetic strategy like the Suzuki coupling and a multi-technique analytical workflow (NMR, MS, HPLC, FTIR), researchers can confidently prepare and validate this important chemical building block. The protocols and data presented provide a self-validating framework, ensuring the scientific integrity required for advanced research and development applications.

References

-

PubChem. (n.d.). 6-Fluoronicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Witta, J., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-40. Retrieved from [Link]

-

Szeremeta, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 518-26. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

-

El-Sayed, M. T., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Niacin. NIST Chemistry WebBook. Retrieved from [Link]

-

Synfacts. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved from [Link]

Sources

- 1. Niacin [webbook.nist.gov]

- 2. ossila.com [ossila.com]

- 3. 6-(2-Fluorophenyl)-nicotinic acid - Safety Data Sheet [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]

- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(2-Fluorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(2-Fluorophenyl)nicotinic acid, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, safety and handling guidelines, and its potential applications in drug discovery, grounded in the established bioactivity of nicotinic acid derivatives.

Nomenclature and Chemical Identity

This compound is a derivative of nicotinic acid, also known as vitamin B3 or niacin. The molecule features a pyridine-3-carboxylic acid core, substituted at the 6-position with a 2-fluorophenyl group. This substitution is critical, as the introduction of a fluorine atom can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid |

| CAS Number | 505082-91-7[1] |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=N2)C(=O)O)F |

| InChI Key | Not readily available |

Physicochemical and Safety Profile

While experimentally determined data for this compound is not extensively published, we can infer some properties from related structures and available safety data sheets. The presence of the carboxylic acid and the pyridine nitrogen suggests it is an amphoteric compound with some solubility in both acidic and basic aqueous solutions, as well as polar organic solvents.

Table 2: Physicochemical Properties (Predicted and Inferred)

| Property | Value/Information |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in polar organic solvents |

| pKa | Not available (two pKa values expected due to the carboxylic acid and pyridine nitrogen) |

Safety and Handling

A safety data sheet for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements (based on available data):

Further toxicological properties have not been fully investigated.[2]

Synthesis and Mechanism

The synthesis of 6-aryl-nicotinic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly effective and widely used method. This reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound.

For the synthesis of this compound, a logical and field-proven approach is the Suzuki-Miyaura coupling of a 6-halonicotinate ester with 2-fluorophenylboronic acid, followed by hydrolysis of the ester to the desired carboxylic acid. The choice of a 6-halonicotinate, such as methyl 6-chloronicotinate, is strategic due to its commercial availability and appropriate reactivity.

Rationale for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is favored for this transformation due to its several advantages:

-

Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions, which helps to preserve sensitive functional groups.

-

High Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, including the ester and the fluoro substituent in the reactants.

-

Commercial Availability of Reagents: The necessary boronic acids and catalysts are readily available.

-

Generally High Yields: This method typically provides good to excellent yields of the desired product.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura couplings.

Step 1: Suzuki-Miyaura Coupling

Caption: Step 1: Palladium-catalyzed Suzuki-Miyaura coupling.

-

To a reaction vessel, add methyl 6-chloronicotinate (1.0 eq.), 2-fluorophenylboronic acid (1.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Add a suitable solvent system, for example, a mixture of toluene and ethanol.

-

Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.0 eq.).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 6-(2-fluorophenyl)nicotinate.

Step 2: Ester Hydrolysis

Caption: Step 2: Base-mediated ester hydrolysis.

-

Dissolve the purified methyl 6-(2-fluorophenyl)nicotinate in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq.).

-

Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the organic solvent (THF) under reduced pressure.

-

Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would show signals for the aromatic protons on both the pyridine and the fluorophenyl rings. The protons on the pyridine ring will appear as doublets or doublets of doublets, with chemical shifts influenced by the carboxylic acid and the phenyl substituent. The protons on the fluorophenyl ring will also show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum would display 12 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons attached to the nitrogen and fluorine atoms will also have characteristic chemical shifts.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C=C and C=N stretching vibrations for the aromatic rings, and a C-F stretching band.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 217.20).

Applications in Drug Development and Medicinal Chemistry

Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities. They are known to interact with various biological targets, making them valuable scaffolds in drug discovery.

Potential as a GPR109A Agonist

Nicotinic acid is a known agonist of the G-protein coupled receptor 109A (GPR109A), which is primarily expressed in adipocytes and immune cells. Activation of this receptor is responsible for the anti-lipolytic effects of niacin, leading to a reduction in plasma free fatty acids and triglycerides. Derivatives of nicotinic acid are being explored as GPR109A agonists with improved side-effect profiles (e.g., reduced flushing). The 2-fluorophenyl substituent in this compound could potentially modulate its potency and selectivity for GPR109A.

Role as a Synthetic Intermediate

The carboxylic acid and the pyridine ring of this compound provide two reactive handles for further chemical modification. This makes it a versatile intermediate for the synthesis of more complex molecules, such as amides, esters, and fused heterocyclic systems. These derivatives could be explored for a wide range of therapeutic targets, including but not limited to:

-

Enzyme Inhibitors: The nicotinic acid scaffold can be incorporated into molecules designed to inhibit various enzymes.

-

Receptor Ligands: Modification of the core structure can lead to ligands for various receptors.

The introduction of the 2-fluorophenyl group can enhance the binding affinity of the molecule to its biological target through favorable interactions, such as hydrogen bonding or dipole-dipole interactions, and can also improve its pharmacokinetic properties.

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and medicinal chemistry. Its synthesis via robust methods like the Suzuki-Miyaura coupling makes it an accessible building block. While comprehensive experimental data is still emerging, its structural relationship to nicotinic acid suggests promising avenues for the development of novel therapeutics, particularly in the area of metabolic disorders. Further research into its biological activity and the synthesis of its derivatives is warranted to fully explore its therapeutic potential.

References

Sources

CAS number for 6-(2-Fluorophenyl)nicotinic acid

An In-Depth Technical Guide to 6-(2-Fluorophenyl)nicotinic Acid

Abstract

This compound (CAS No: 505082-91-7 ) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] As a derivative of nicotinic acid (Niacin, Vitamin B3), it provides a versatile scaffold for synthesizing novel therapeutic agents and molecular probes. The incorporation of a 2-fluorophenyl moiety introduces unique electronic properties and metabolic stability, making it a privileged substructure for targeting a range of biological pathways. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, and its current and potential applications for researchers in pharmacology and drug development.

Chemical Identity and Physicochemical Properties

This compound is a pyridinemonocarboxylic acid distinguished by a 2-fluorophenyl substituent at the 6-position of the pyridine ring. This substitution critically influences the molecule's conformation, lipophilicity, and potential for hydrogen bonding, which are key determinants of its interaction with biological targets.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for designing experimental conditions, including reaction setup, purification, and formulation.

| Property | Value | Source |

| CAS Number | 505082-91-7 | [1][2] |

| Molecular Formula | C₁₂H₈FNO₂ | [2] |

| Molecular Weight | 217.20 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically >95-98% (Commercially available) | |

| Storage | Store at room temperature in a dry, sealed container |

Note: Experimental data for properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically for specific lots.

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is widely adopted in medicinal chemistry for its reliability, high yield, and excellent functional group tolerance.

Synthetic Workflow: Suzuki-Miyaura Coupling

The workflow illustrates the coupling of a halogenated nicotinic acid ester with a fluorinated boronic acid, followed by hydrolysis to yield the final product. The ester protecting group is crucial as it prevents side reactions involving the carboxylic acid moiety during the coupling step.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 6-chloronicotinic acid methyl ester and (2-fluorophenyl)boronic acid.

Materials:

-

6-Chloronicotinic acid methyl ester (1.0 eq)

-

(2-Fluorophenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 solvent mixture)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Coupling Reaction:

-

To a round-bottom flask, add 6-chloronicotinic acid methyl ester, (2-fluorophenyl)boronic acid, and K₂CO₃.

-

Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 80-90°C and stir overnight under the inert atmosphere. Monitor reaction progress by TLC or LC-MS.

-

Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous base (K₂CO₃ in water) is essential for the transmetalation step of the Suzuki catalytic cycle.

-

-

Workup and Isolation of Intermediate:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude methyl 6-(2-fluorophenyl)nicotinate intermediate.

-

-

Ester Hydrolysis:

-

Dissolve the crude intermediate in a mixture of THF and water.

-

Add LiOH (approx. 2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the ester is fully consumed (monitored by TLC/LC-MS).

-

Causality: Saponification (base-catalyzed hydrolysis) is a robust method for converting the ester to the corresponding carboxylate salt without harsh conditions that could degrade the aromatic system.

-

-

Final Product Isolation and Purification:

-

Concentrate the reaction mixture to remove the THF.

-

Acidify the remaining aqueous solution to a pH of ~3-4 with 1M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by silica gel column chromatography.

-

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile molecular scaffold. Nicotinic acid and its derivatives are known to interact with a variety of biological targets, and the 2-fluorophenyl group provides a handle for chemists to fine-tune pharmacological properties.

Scaffold for Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Research on related nicotinic acid structures has led to the development of candidates for several disease areas:

-

Oncology: Derivatives of nicotinic acid have been investigated for cancer treatment, including pancreatic cancer.[3]

-

Neurological Disorders: A novel series of antagonists for the TRPM8 channel, a target for migraine treatment, was developed using a nicotinic acid core.[4]

-

Inflammatory Diseases: New nicotinic acid derivatives have been synthesized and evaluated as potential anti-inflammatory agents with improved gastric safety profiles compared to traditional NSAIDs.[5]

Precursor for PET Imaging Agents

Fluorinated nicotinic acid derivatives are highly valuable for the synthesis of radiotracers for Positron Emission Tomography (PET). The fluorine atom can be substituted with the fluorine-18 radioisotope. For instance, 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) has been developed as a prosthetic group for efficiently labeling biomolecules like peptides for PET imaging, allowing for the visualization of metabolic processes and disease states.[3][6][7]

Biological Context and Potential Mechanism of Action

While specific biological data for this compound is not widely published, its mechanism can be inferred from its parent compound, nicotinic acid. Nicotinic acid is well-known for its lipid-modifying effects, which are primarily mediated by the G protein-coupled receptor GPR109A (also known as HCA₂).[8][9]

Caption: General mechanism of action for nicotinic acid derivatives via GPR109A.

Mechanistic Insights:

-

Receptor Binding: Nicotinic acid derivatives bind to the GPR109A receptor, which is highly expressed on the surface of adipocytes (fat cells).[8][10]

-

Inhibition of Lipolysis: Activation of this receptor inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[10]

-

Reduced Fatty Acid Release: The reduction in cAMP levels suppresses the activity of hormone-sensitive lipase, the enzyme responsible for breaking down triglycerides into free fatty acids (FFAs). This significantly reduces the release of FFAs from adipose tissue into the bloodstream.[11]

-

Lowered VLDL Production: With fewer FFAs arriving at the liver, the synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL) is diminished, which subsequently lowers levels of LDL cholesterol in circulation.[11]

Researchers developing new drugs based on the this compound scaffold would likely use GPR109A binding and functional assays as a primary screening tool to evaluate the activity of their novel compounds.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its validated synthesis via robust cross-coupling methods and its privileged structure make it a highly valuable starting material for creating diverse chemical libraries. Its connection to the well-understood pharmacology of nicotinic acid provides a strong rationale for its use in developing next-generation therapeutics targeting metabolic, inflammatory, and neurological diseases. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this potent building block into their discovery programs.

References

-

PubChem. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. National Center for Biotechnology Information. [Link]

-

Wuest, M., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740. ACS Publications. [Link]

-

Wuest, M., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry. PubMed. [Link]

-

Tadesse, S., et al. (2018). Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry. PubMed. [Link]

-

Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

-

Singh, S., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

-

Wikipedia. Nicotinic acid. [Link]

-

Amerigo Scientific. 6-(3-Fluorophenyl)nicotinic acid. [Link]

-

Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

-

Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences. PubMed. [Link]

-

El-Sayed, N., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. PubMed. [Link]

-

Dr.Oracle. What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol?. [Link]

-

PubChem. Nicotinic Acid | C6H5NO2 | CID 938. National Center for Biotechnology Information. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 6-(2-Fluorophenyl)-nicotinic acid - Safety Data Sheet [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 11. droracle.ai [droracle.ai]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-(2-Fluorophenyl)nicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid, a well-established therapeutic agent. While direct studies on the mechanism of action of this compound are not extensively available in the public domain, its structural similarity to nicotinic acid allows for a strong hypothesis regarding its primary biological target and downstream signaling pathways. This guide presents the hypothesized mechanism of action, centered on the agonism of the G protein-coupled receptor GPR109A, and provides a comprehensive experimental framework for its validation.

Introduction to this compound

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism and is utilized therapeutically to manage dyslipidemia.[1][2][3][4] Its derivatives are of significant interest in medicinal chemistry for their potential to offer improved efficacy, selectivity, and pharmacokinetic profiles. This compound is one such derivative, incorporating a fluorophenyl group at the 6-position of the pyridine ring. This substitution may influence the compound's interaction with its biological targets, its metabolic stability, and its overall pharmacological properties. Given the shared nicotinic acid core, it is strongly hypothesized that this compound exerts its effects through the same primary target as its parent compound.

The Hypothesized Primary Target: GPR109A

The primary molecular target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][5][6] GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells such as macrophages.[7] Its activation by agonists like nicotinic acid initiates a signaling cascade that leads to a variety of physiological effects, most notably the inhibition of lipolysis in adipose tissue and the modulation of inflammatory responses.[1][7]

Proposed Mechanism of Action and Signaling Cascade

We hypothesize that this compound acts as an agonist at the GPR109A receptor. Upon binding, it is expected to induce a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The activated Gαi subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is the central event that mediates the primary downstream effects of GPR109A activation.

Experimental Validation Plan

A rigorous experimental plan is necessary to validate the hypothesized mechanism of action. The following sections outline the key experiments, from initial target binding to cellular functional assays.

Part 1: Target Engagement and Binding Affinity

The initial step is to confirm direct binding of this compound to the GPR109A receptor and to quantify its binding affinity.

Protocol 1: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing human GPR109A. Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine cell membranes, a constant concentration of a high-affinity radioligand for GPR109A (e.g., [³H]-Nicotinic Acid), and increasing concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

-

Immobilization: Covalently immobilize purified GPR109A receptor on a sensor chip.

-

Binding Analysis: Flow solutions of this compound at various concentrations over the sensor chip surface.

-

Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.

-

Kinetic Analysis: Analyze the association (kon) and dissociation (koff) rates from the sensorgrams. The equilibrium dissociation constant (KD) is calculated as koff/kon.

Expected Data Summary: Binding Affinity

| Parameter | Radioligand Binding Assay | Surface Plasmon Resonance |

| Ki | Expected in the nM to µM range | N/A |

| KD | N/A | Expected in the nM to µM range |

| kon | N/A | To be determined |

| koff | N/A | To be determined |

Part 2: In Vitro Functional Assays

Following confirmation of binding, functional assays are crucial to determine if this compound acts as an agonist, antagonist, or inverse agonist at GPR109A.

Protocol 3: cAMP Assay

-

Cell Culture: Plate GPR109A-expressing CHO-K1 cells in a 96-well plate.

-

Cell Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) in the presence of increasing concentrations of this compound.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF or ELISA.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal efficacy (Emax).

Protocol 4: β-Arrestin Recruitment Assay

-

Assay Principle: Utilize a cell line co-expressing GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the fragments together, generating a detectable signal (e.g., luminescence or fluorescence).

-

Cell Treatment: Treat the cells with increasing concentrations of this compound.

-

Signal Detection: Measure the signal generated by the complementation system.

-

Data Analysis: Plot the signal against the log concentration of the compound to determine the EC₅₀ for β-arrestin recruitment. This can reveal if the compound exhibits biased agonism.

Expected Data Summary: Functional Activity

| Assay | Parameter | Expected Outcome for an Agonist |

| cAMP Assay | EC₅₀ | In the nM to µM range |

| Emax | Dose-dependent decrease in cAMP | |

| β-Arrestin Assay | EC₅₀ | In the nM to µM range |

| Emax | Dose-dependent increase in signal |

Part 3: Cellular and Phenotypic Assays

To understand the physiological relevance of GPR109A activation by this compound, cellular assays that measure key downstream effects are essential.

Protocol 5: In Vitro Lipolysis Assay

-

Adipocyte Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Lipolysis Induction: Stimulate lipolysis in the mature adipocytes using isoproterenol.

-

Compound Treatment: Treat the stimulated adipocytes with increasing concentrations of this compound.

-

Glycerol Measurement: Measure the amount of glycerol released into the medium, which is a direct product of lipolysis.

-

Data Analysis: Plot the percentage inhibition of glycerol release against the log concentration of the compound to determine the IC₅₀.

Protocol 6: Cytokine Release Assay

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

-

Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

-

Compound Treatment: Co-incubate the stimulated cells with increasing concentrations of this compound.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA or a multiplex bead array.

-

Data Analysis: Plot the percentage inhibition of cytokine release against the log concentration of the compound to determine the IC₅₀.

Structure-Activity Relationship (SAR) Insights

The introduction of the 2-fluorophenyl group at the 6-position of the nicotinic acid scaffold is a significant modification. The fluorine atom can influence the molecule's properties in several ways:

-

Electronic Effects: The electron-withdrawing nature of fluorine can alter the pKa of the carboxylic acid and the electron density of the pyridine ring, potentially affecting receptor binding and oral bioavailability.

-

Steric Effects: The phenyl group introduces steric bulk, which may enhance or hinder the fit within the GPR109A binding pocket.

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, potentially increasing the compound's half-life.

Further SAR studies, involving modifications to the position of the fluorine on the phenyl ring and the nature of the substituent at the 6-position, would be valuable in optimizing the compound's pharmacological profile.

Conclusion

While direct experimental data on this compound is limited, its chemical structure provides a strong foundation for hypothesizing its mechanism of action. It is proposed that this compound acts as an agonist of the GPR109A receptor, initiating a Gi-mediated signaling cascade that leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. This, in turn, is expected to inhibit lipolysis in adipocytes and exert anti-inflammatory effects in immune cells. The comprehensive experimental plan outlined in this guide provides a clear and scientifically rigorous path to validate this hypothesis and fully characterize the pharmacological profile of this compound, paving the way for its potential development as a therapeutic agent.

References

-

Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]

-

Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832. [Link]

-

Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B. E., Ahmed, K., Tunaru, S., Wirth, A., & Offermanns, S. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation, 120(8), 2910–2919. [Link]

-

Chen, G., He, L., Yao, H., Chen, H., Chen, W., & Wang, X. (2017). Nicotinic acid impairs assembly of leading edge in glioma cells. Oncology Reports, 38(3), 1435–1442. [Link]

-

Dr.G Bhanu Prakash Animated Medical Videos. (2025, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]

-

Li, Z., Li, X., Lin, S., Chen, Y., Ma, S., Fu, Y., Wei, C., & Xu, W. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical and Laboratory Science, 47(6), 729–737. [Link]

-

Amerigo Scientific. (n.d.). 6-(3-Fluorophenyl)nicotinic acid. Amerigo Scientific. [Link]

-

The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

-

Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. PubMed. [Link]

-

Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

-

Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. PubMed. [Link]

-

GPR109A gene deletion did not abrogate the protective effects of niacin... ResearchGate. [Link]

-

Richman, J. G., D'Souza, L. P., Dumas, J., Harrison, B. L., Sprecher, D. L., & Liao, J. (2007). Nicotinic acid receptor agonists differentially activate downstream effectors. Journal of Biological Chemistry, 282(25), 18028–18036. [Link]

-

Testing the efficacy of two forms of vitamin B3 on CSC propagation. (A)... ResearchGate. [Link]

-

Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases. MDPI. [Link]

-

In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. MDPI. [Link]

-

NIACIN (Nicotinic Acid). BrainKart. [Link]

-

Nicotinic Acid. PubChem. [Link]

-

Niacin. Linus Pauling Institute | Oregon State University. [Link]

-

Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. NIH. [Link]

-

Niacin. PubMed. [Link]

-

Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. PubMed. [Link]

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brainkart.com [brainkart.com]

- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of 6-(2-Fluorophenyl)nicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Therapeutic Promise of Fluorinated Nicotinic Acid Scaffolds

Nicotinic acid (niacin, vitamin B3) and its derivatives have long been a cornerstone in the management of dyslipidemia.[1] However, the therapeutic landscape of this simple pyridine carboxylic acid scaffold extends far beyond lipid modulation. A growing body of evidence reveals that strategic modifications of the nicotinic acid core can unlock a diverse range of pharmacological activities, positioning these derivatives as promising candidates for anti-inflammatory, analgesic, and anticancer therapies.[2][3]

This technical guide focuses on the biological activities of a specific, yet underexplored, class of these compounds: 6-(2-Fluorophenyl)nicotinic acid derivatives . The introduction of a phenyl group at the 6-position of the nicotinic acid ring has been shown to be a viable strategy for developing novel therapeutic agents. The further addition of a fluorine atom to the 2-position of this phenyl ring is of particular interest due to the unique properties that fluorine imparts on a molecule. Fluorine's high electronegativity can significantly alter the electronic properties, metabolic stability, and binding affinity of a compound to its biological target.

While direct and extensive biological data on this compound derivatives are still emerging, this guide will synthesize the current understanding of closely related 6-aryl nicotinic acid derivatives to provide a predictive framework for their potential therapeutic applications. We will delve into the mechanistic underpinnings of their anti-inflammatory and anticancer activities, provide detailed experimental protocols for their evaluation, and present available quantitative data from analogous compounds to guide future research and development in this exciting area.

Anti-inflammatory Activity: Targeting Key Mediators of the Inflammatory Cascade

The anti-inflammatory potential of nicotinic acid derivatives is a rapidly expanding field of investigation. Research into various 6-aryl nicotinic acid analogs has demonstrated significant inhibitory effects on key inflammatory pathways, suggesting that this compound derivatives are likely to exhibit similar, if not enhanced, activity.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines and Enzymes

The primary anti-inflammatory mechanism of nicotinic acid derivatives appears to be the suppression of pro-inflammatory mediators. Studies on related compounds have shown a marked reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two pivotal cytokines in the inflammatory response.[2] The overproduction of TNF-α and IL-6 is a hallmark of many chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The signaling cascade leading to the production of these cytokines is a key target for therapeutic intervention. The pathway is often initiated by the activation of receptors such as Toll-like receptors (TLRs), leading to the activation of downstream signaling molecules like IKKβ and the subsequent phosphorylation and degradation of IκB-α. This allows the transcription factor NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Nicotinic acid itself has been shown to inhibit this pathway by reducing the phosphorylation of IKKβ and IκB-α, thereby preventing NF-κB activation.[4] It is highly probable that this compound derivatives will share this mechanism of action.

Furthermore, some nicotinic acid derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[5]

Signaling Pathway: NF-κB Mediated Inflammation

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound derivatives.

Quantitative Assessment of Anti-inflammatory Activity (Analog Data)

While specific data for this compound derivatives is not yet publicly available, the following table summarizes the anti-inflammatory activity of related nicotinic acid derivatives. This data serves as a valuable benchmark for predicting the potential efficacy of the target compounds.

| Compound Class | Assay | Target | IC50 / % Inhibition | Reference |

| Nicotinic Acid | In vitro (LPS-stimulated human monocytes) | TNF-α secretion | 49.2 ± 4.5% inhibition | [4] |

| Nicotinic Acid | In vitro (LPS-stimulated human monocytes) | IL-6 secretion | 56.2 ± 2.8% inhibition | [4] |

| Nicotinate Derivatives | In vitro (COX enzyme assay) | COX-2 | IC50 values equipotent to celecoxib | [5] |

| 2-Substituted Phenyl Nicotinic Acid Derivatives | In vivo (Carrageenan-induced paw edema) | Inflammation | Significant reduction in paw edema | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Workflow Diagram: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping: Animals are randomly divided into three groups: a control group receiving the vehicle, a test group receiving the this compound derivative, and a standard group receiving a known anti-inflammatory drug like indomethacin.

-

Compound Administration: The test compound and the standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The percentage increase in paw volume is calculated for each time point relative to the baseline volume. The percentage inhibition of edema by the test compound and the standard is calculated by comparing the increase in paw volume with the control group.

Anticancer Activity: A Multi-pronged Attack on Tumor Growth and Angiogenesis

The therapeutic potential of nicotinic acid derivatives extends to oncology, with several analogs demonstrating promising cytotoxic and anti-proliferative effects. The key mechanism of action appears to be the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis.

Mechanism of Action: Targeting VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a key strategy in cancer therapy. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Several nicotinic acid and nicotinamide derivatives have been identified as potent inhibitors of VEGFR-2.[3] These compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and blocking the downstream signaling events. This leads to an anti-angiogenic effect, effectively starving the tumor of its blood supply.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

Caption: Predicted inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Quantitative Assessment of Anticancer Activity (Analog Data)

The following table presents the VEGFR-2 inhibitory and cytotoxic activities of various nicotinic acid derivatives, providing a predictive insight into the potential of this compound derivatives as anticancer agents.

| Compound Class | Assay | Target/Cell Line | IC50 | Reference |

| Nicotinic Acid Derivative (5c) | In vitro kinase assay | VEGFR-2 | 0.068 µM | [3] |

| Nicotinamide Derivative (8) | In vitro kinase assay | VEGFR-2 | 77.02 nM | [7] |

| Nicotinamide Derivative (8) | In vitro cytotoxicity | HCT-116 (Colon) | 5.4 µM | [7] |

| Nicotinamide Derivative (8) | In vitro cytotoxicity | HepG2 (Liver) | 7.1 µM | [7] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Workflow Diagram: VEGFR-2 Kinase Assay

Caption: Workflow for an in vitro VEGFR-2 kinase assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and the test compound in an appropriate kinase buffer.

-

Assay Setup: In a 96-well microplate, add the kinase, substrate, and varying concentrations of the test compound.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using an ELISA-based method with a specific anti-phosphotyrosine antibody conjugated to a reporter enzyme like horseradish peroxidase (HRP).

-

Signal Measurement: Add a substrate for the reporter enzyme (e.g., TMB for HRP) and measure the resulting signal (e.g., absorbance at 450 nm).

-

Data Analysis: The percentage of VEGFR-2 inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. An IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The existing body of research on 6-aryl nicotinic acid derivatives strongly suggests that this compound and its derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of novel anti-inflammatory and anticancer therapies. The predicted mechanisms of action, including the inhibition of the NF-κB pathway and VEGFR-2 signaling, offer a solid foundation for further investigation.

The immediate next step for researchers in this field is the synthesis and in-depth biological evaluation of a focused library of this compound derivatives. The experimental protocols detailed in this guide provide a clear roadmap for these initial studies. Elucidating the specific structure-activity relationships (SAR) for this class of compounds will be crucial for optimizing their potency and selectivity.

Furthermore, future studies should also explore other potential biological activities, such as analgesic and antimicrobial effects, which have been observed in related nicotinic acid derivatives. As our understanding of the pharmacological profile of this compound derivatives grows, so too will their potential to address unmet medical needs in inflammation, oncology, and beyond.

References

-

Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(15), 4995. [Link]

-

El-Sayed, M. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), 2300250. [Link]

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

-

Gouda, M. A., et al. (2015). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Chemical and Pharmaceutical Bulletin, 63(8), 634-641. [Link]

-